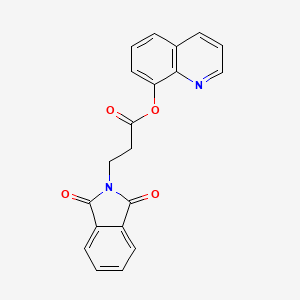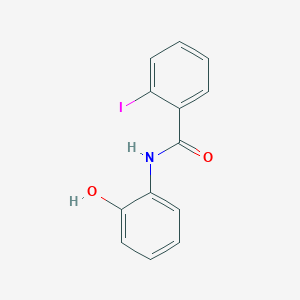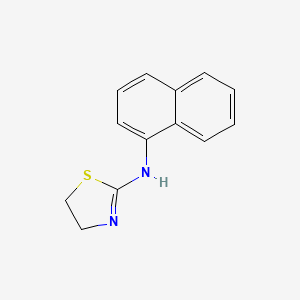
8-quinolinyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-quinolinyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the quinoline family of compounds, which are known for their diverse range of biological activities.
作用機序
The mechanism of action of 8-quinolinyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. It has also been shown to modulate the activity of various transcription factors involved in the regulation of gene expression.
Biochemical and Physiological Effects:
8-quinolinyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. It has also been shown to have antimicrobial properties, which may be useful in the development of new antibiotics. Additionally, it has been shown to have potential applications in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases.
実験室実験の利点と制限
The advantages of using 8-quinolinyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate in lab experiments include its ability to modulate various signaling pathways in the body, its anti-inflammatory and antioxidant properties, and its potential applications in the treatment of various diseases. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are many future directions for the study of 8-quinolinyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate. One area of research is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the study of its mechanism of action and its potential applications in the regulation of gene expression. Additionally, further research is needed to fully understand the toxicity and safety of this compound for use in humans.
合成法
The synthesis of 8-quinolinyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate involves the reaction of 8-hydroxyquinoline with 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid in the presence of a suitable catalyst. The reaction proceeds via an esterification reaction, resulting in the formation of the desired compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
8-quinolinyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has been studied extensively for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have potential applications in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases.
特性
IUPAC Name |
quinolin-8-yl 3-(1,3-dioxoisoindol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c23-17(26-16-9-3-5-13-6-4-11-21-18(13)16)10-12-22-19(24)14-7-1-2-8-15(14)20(22)25/h1-9,11H,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMVXRLRFUEISB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5795394.png)


![2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B5795407.png)
![1-[(4-isopropylphenoxy)acetyl]piperidine](/img/structure/B5795410.png)

![ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5795424.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5795430.png)
![5-[(4-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5795440.png)
![4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B5795458.png)


![N'-[2-(2-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5795494.png)
